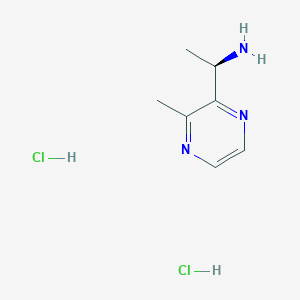

(R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride

Description

(R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride is a chiral amine salt featuring a pyrazine core substituted with a methyl group at the 3-position and an ethylamine side chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(1R)-1-(3-methylpyrazin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5(8)7-6(2)9-3-4-10-7;;/h3-5H,8H2,1-2H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAJHSMGEPMTEN-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN=C1[C@@H](C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the pyrazine ring using methylation reactions.

Formation of the Ethan-1-amine Side Chain: The ethan-1-amine side chain is attached to the pyrazine ring through substitution reactions.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis reactions under controlled conditions.

Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

®-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

Pyrazine vs. Pyrazole Derivatives :

- The target compound’s pyrazine ring (a six-membered diazine) contrasts with pyrazole derivatives (five-membered diazoles) listed in and . Pyrazines exhibit lower basicity but higher polarity compared to pyrazoles, influencing solubility and receptor affinity. For example, 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride (C₆H₁₃Cl₂N₃S, MW 230.16) has a thioether substituent that increases lipophilicity, whereas the methylpyrazine in the target compound may enhance metabolic stability .

- Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride () demonstrates versatility in drug discovery due to its compact pyrazole core, but the target compound’s pyrazine moiety could offer distinct electronic profiles for targeting enzymes like kinases or phosphodiesterases .

- Aromatic vs. The target compound’s rigid pyrazine core may improve binding specificity in drug design .

Salt Form and Solubility

Dihydrochloride salts are common in pharmaceuticals to improve water solubility. For instance:

- 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride (C₁₁H₁₆Cl₂N₂O₂, MW 285.18) uses methoxy groups to balance hydrophilicity, while the target compound’s methylpyrazine likely offers moderate solubility suitable for oral bioavailability .

- Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () highlights the role of hydrochloride salts in stabilizing amines during synthesis, a property shared by the target compound .

Molecular Weight and Functional Groups

A comparison of molecular weights and substituents reveals trends in drug-likeness:

*Estimated based on structural analogy.

Biological Activity

(R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with significant biological activity that has garnered attention in medicinal chemistry. This compound, characterized by its unique pyrazine structure, has been studied for its potential therapeutic applications, particularly in the fields of neuropharmacology and anti-inflammatory treatments.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃Cl₂N₃

- Molecular Weight : 194.11 g/mol

- CAS Number : 233328-66-7

- Synonyms : (1R)-1-(3-methylpyrazin-2-yl)ethan-1-amine dihydrochloride

The compound features a chiral center, which contributes to its biological activity and interaction with various receptors.

(R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride exhibits a range of biological activities:

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such modulation can have implications for treating mood disorders and neurodegenerative diseases.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This could make it a candidate for treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity : Some studies have indicated that compounds similar to (R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride exhibit antimicrobial properties, which may extend its utility in treating infections.

Research Findings

Research has demonstrated various aspects of the biological activity of this compound:

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of (R)-1-(3-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride resulted in significant reductions in depressive-like behaviors. The mechanism was linked to enhanced serotonergic transmission, suggesting potential use as an antidepressant.

Case Study 2: Anti-inflammatory Applications

In vitro experiments showed that the compound significantly reduced the secretion of pro-inflammatory cytokines from activated macrophages. This suggests a therapeutic role in inflammatory diseases, warranting further clinical investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.